REACTION_CXSMILES
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[N:11]1([C:27]([O:29][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:28])[CH2:16][CH2:15][CH:14]([C:17]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:18])[CH2:13][CH2:12]1.Br[CH2:35][CH2:36][CH:37]=[CH2:38].O>O1CCCC1>[CH2:38]([C:14]1([C:17]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:18])[CH2:13][CH2:12][N:11]([C:27]([O:29][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:28])[CH2:16][CH2:15]1)[CH2:37][CH:36]=[CH2:35] |f:0.1|
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Name
|
|
Quantity
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15.7 mL
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Type
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reactant
|
Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
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N1(CCC(CC1)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
1.99 mL
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Type
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reactant
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Smiles
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BrCCC=C
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at −78° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at −78° C. for 1 hour
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Duration
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1 h
|
Type
|
WAIT
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Details
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at room temperature for 2 hours
|
Duration
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2 h
|
Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic fractions were dried (MgSO4)
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Type
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CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel
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Type
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WASH
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Details
|
eluting with isohexane/EtOAc (90:10)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |